molecular formula C27H23N5O6S B13378585 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B13378585
M. Wt: 545.6 g/mol
InChI Key: ZTVRZUSJQUCQTN-GGKYPAOWSA-N
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Description

4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group, a hydrazino group, and a pyrimidinyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzoyl hydrazone derivative, followed by the introduction of the pyrimidinyl group under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, benzoyl chloride, and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonamide derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzenesulfonamide

Uniqueness

Compared to similar compounds, 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide exhibits unique properties due to the presence of the dimethoxypyrimidinyl group. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C27H23N5O6S

Molecular Weight

545.6 g/mol

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C27H23N5O6S/c1-37-23-17-22(28-27(29-23)38-2)32-39(35,36)21-15-13-20(14-16-21)30-31-24(25(33)18-9-5-3-6-10-18)26(34)19-11-7-4-8-12-19/h3-17,33H,1-2H3,(H,28,29,32)/b25-24+,31-30?

InChI Key

ZTVRZUSJQUCQTN-GGKYPAOWSA-N

Isomeric SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=N/C(=C(\C3=CC=CC=C3)/O)/C(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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